N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Compounds with pyridazine scaffolds are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyridazine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the phenyl ring: The pyridazine derivative is then coupled with a phenyl ring bearing a nitro group through a suitable coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine scaffold and exhibit similar pharmacological activities.
Pyrimidine derivatives: These compounds have a similar six-membered ring structure but with different nitrogen atom positions, leading to different biological activities.
Pyrazine derivatives: These compounds also have a six-membered ring with nitrogen atoms but differ in their chemical properties and biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methanesulfonyl and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-11-10-16(20-21-17)12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)22(24)25/h2-11H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYNBPXFOWEIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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